![molecular formula C17H20N8O2 B2566972 1-(7-((4-metoxifenil)amino)-3H-[1,2,3]triazolo[4,5-d]pirimidin-5-il)piperidin-4-carboxamida CAS No. 1334373-41-9](/img/structure/B2566972.png)

1-(7-((4-metoxifenil)amino)-3H-[1,2,3]triazolo[4,5-d]pirimidin-5-il)piperidin-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

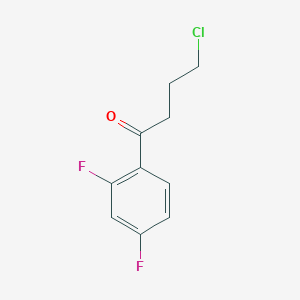

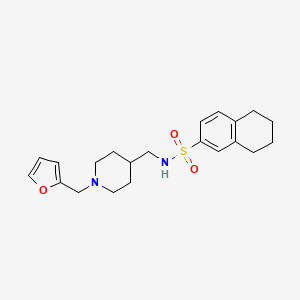

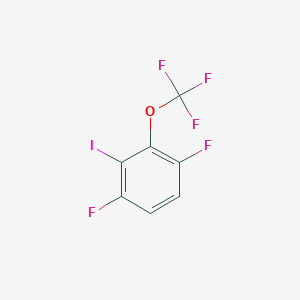

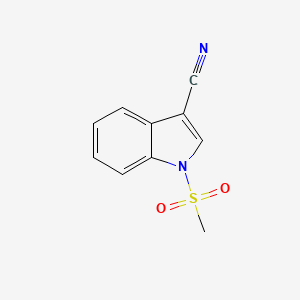

The compound “1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide” is a derivative of the pyrimidine class of compounds . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Aplicaciones Científicas De Investigación

- Las investigaciones sugieren que las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas exhiben propiedades anticancerígenas potenciales. Estos compuestos pueden interferir con el crecimiento, la proliferación y la metástasis de las células cancerosas. Se necesitan más estudios para explorar sus mecanismos de acción específicos y evaluar su eficacia contra diferentes tipos de cáncer .

- La actividad antimicrobiana del compuesto lo convierte en un candidato para combatir las infecciones bacterianas y fúngicas. Los investigadores han investigado su potencial como agente antimicrobiano, pero se necesitan más estudios para determinar su eficacia contra patógenos específicos .

- Algunas 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas exhiben efectos analgésicos y antiinflamatorios. Estas propiedades podrían ser valiosas para controlar el dolor y la inflamación asociados con diversas afecciones .

- Los antioxidantes juegan un papel crucial en la protección de las células contra el daño oxidativo. Los estudios preliminares sugieren que este compuesto puede poseer propiedades antioxidantes, lo que podría contribuir a la salud general y la prevención de enfermedades .

- El compuesto ha sido investigado como un inhibidor enzimático. Muestra potencial como inhibidor de la anhidrasa carbónica, inhibidor de la colinesterasa, inhibidor de la fosfatasa alcalina, agente antilipasa e inhibidor de la aromatasa. Estos efectos inhibitorios podrían tener implicaciones terapéuticas en diversas enfermedades .

- La tuberculosis sigue siendo un problema de salud global. Algunas 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas han demostrado actividad antituberculosa. Los investigadores están explorando su eficacia contra Mycobacterium tuberculosis, el agente causal de la tuberculosis .

Actividad Anticancerígena

Efectos Antimicrobianos

Propiedades Analgésicas y Antiinflamatorias

Potencial Antioxidante

Inhibición Enzimática

Actividad Antituberculosa

En resumen, la estructura única y las diversas actividades farmacológicas de este compuesto lo convierten en un candidato intrigante para el diseño y desarrollo de fármacos. Los investigadores continúan investigando su potencial en el tratamiento de enfermedades multifuncionales. Tenga en cuenta que se necesitan más estudios para comprender completamente sus mecanismos de acción y aplicaciones clínicas . Si desea información más detallada sobre algún aspecto específico, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been reported to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in cancer cell lines .

Action Environment

The synthesis of similar compounds has been described as environmentally benign , suggesting that environmental factors may have been considered in their design and synthesis.

Análisis Bioquímico

Biochemical Properties

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . Additionally, it affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in these pathways. This leads to altered gene expression and reduced cellular metabolism, ultimately resulting in cell death .

Molecular Mechanism

At the molecular level, 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding sites of kinases such as c-Met and VEGFR-2, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may also affect gene expression by modulating the activity of transcription factors involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function, leading to sustained suppression of cell proliferation and induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolites are then excreted through the urine and feces.

Transport and Distribution

Within cells and tissues, 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is transported and distributed via specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various kinases and other signaling proteins . Additionally, it may also be found in the nucleus, where it can modulate gene expression by interacting with transcription factors . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Propiedades

IUPAC Name |

1-[7-(4-methoxyanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O2/c1-27-12-4-2-11(3-5-12)19-15-13-16(23-24-22-13)21-17(20-15)25-8-6-10(7-9-25)14(18)26/h2-5,10H,6-9H2,1H3,(H2,18,26)(H2,19,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFANLGXPOHHGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B2566889.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2566890.png)

![N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2566891.png)

![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2566896.png)

![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)

![7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566900.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)